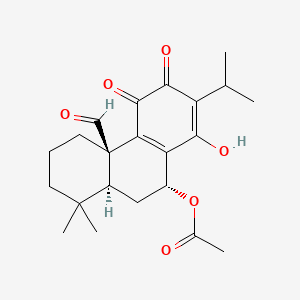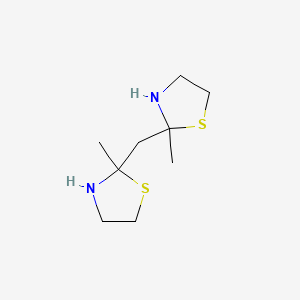
2,2'-Methylenebis(2-methylthiazolidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(2-methylthiazolidine) is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(2-methylthiazolidine) typically involves the reaction of 2-methylthiazolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two thiazolidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, product yield, and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(2-methylthiazolidine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine compounds. These products have significant applications in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(2-methylthiazolidine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound in biological research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(2-methylthiazolidine) involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity. It can inhibit enzymes, modulate signaling pathways, and interact with cellular components to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its role in the biological functioning of several essential molecules and its wide range of biological activities.
2-Methylthiazolidine: A simpler analog that shares similar structural features but lacks the methylene bridge.
Thiazolidine derivatives: Various derivatives exhibit diverse therapeutic and pharmaceutical activities.
Uniqueness
2,2’-Methylenebis(2-methylthiazolidine) is unique due to its methylene bridge, which enhances its stability and biological activity compared to simpler thiazolidine compounds. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
116112-97-1 |
|---|---|
Fórmula molecular |
C9H18N2S2 |
Peso molecular |
218.4 g/mol |
Nombre IUPAC |
2-methyl-2-[(2-methyl-1,3-thiazolidin-2-yl)methyl]-1,3-thiazolidine |
InChI |
InChI=1S/C9H18N2S2/c1-8(10-3-5-12-8)7-9(2)11-4-6-13-9/h10-11H,3-7H2,1-2H3 |
Clave InChI |
GHBRLJWGIJDPQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(NCCS1)CC2(NCCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


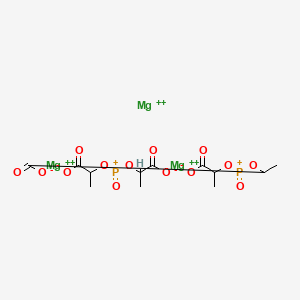
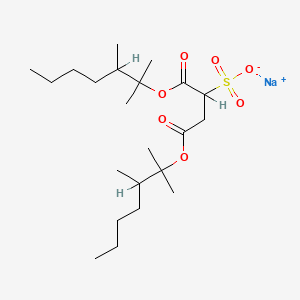

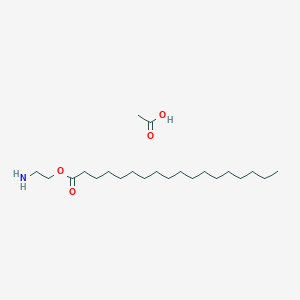
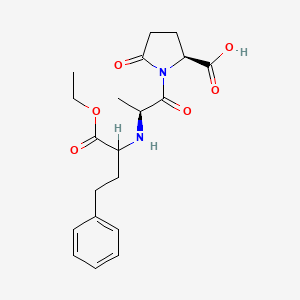



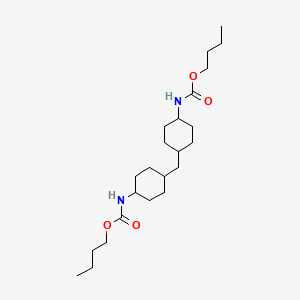

![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
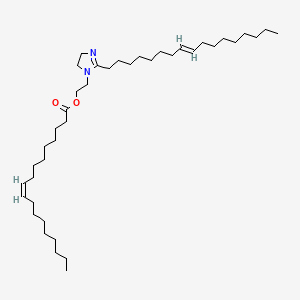
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
